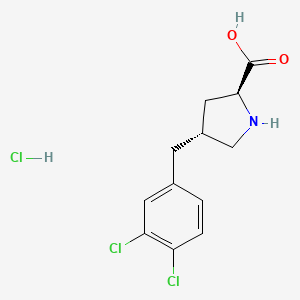

(2S,4R)-4-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Vue d'ensemble

Description

(2S,4R)-4-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a 3,4-dichlorobenzyl group and a carboxylic acid moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

Introduction of the 3,4-Dichlorobenzyl Group: The 3,4-dichlorobenzyl group can be introduced via a nucleophilic substitution reaction using a 3,4-dichlorobenzyl halide and a suitable nucleophile.

Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide or a carboxylating agent.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to the hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

(2S,4R)-4-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3,4-dichlorobenzyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in an organic solvent like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

1.1. Alzheimer's Disease Research

One of the most notable applications of (2S,4R)-4-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is in the context of Alzheimer's disease. Research has indicated that this compound can modulate the processing of amyloid precursor protein (APP), which is crucial in the pathogenesis of Alzheimer's disease. Specifically, it has been shown to influence BACE (beta-site APP-cleaving enzyme) activity, thus potentially reducing amyloid-beta peptide formation and aggregation .

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant inhibitory effects on BACE activity, leading to decreased levels of amyloid-beta in vitro. This suggests a promising avenue for therapeutic intervention in Alzheimer's disease .

1.2. Antidepressant Activity

Preliminary studies have suggested that this compound may also possess antidepressant properties. Its structural similarity to known antidepressants allows researchers to investigate its potential efficacy in treating mood disorders.

- Research Insight : Animal models have shown that compounds with similar structures can enhance serotonin levels and improve mood-related behaviors. Further studies are needed to confirm these effects specifically for this compound .

2.1. Neurotransmitter Modulation

This compound is being studied for its ability to modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine. By influencing these systems, it may offer new insights into treating various neurological disorders.

- Experimental Findings : In vitro assays have indicated that this compound can interact with serotonin receptors, suggesting a potential mechanism for its antidepressant effects .

3.1. Research Reagent

The compound serves as a valuable research reagent in biochemical studies aimed at understanding protein interactions and enzyme activities related to neurodegenerative diseases.

- Usage Example : Researchers utilize this compound to explore its effects on specific enzyme pathways involved in neurotransmitter synthesis and degradation, thus providing insights into neurochemical processes .

Mécanisme D'action

The mechanism of action of (2S,4R)-4-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with neurotransmitter receptors in the brain, influencing neurological functions.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2S,4R)-4-(3,4-Dichlorophenyl)pyrrolidine-2-carboxylic acid hydrochloride

- (2S,4R)-4-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

- (2S,4R)-4-(3,4-Dimethylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Uniqueness

(2S,4R)-4-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is unique due to the presence of the 3,4-dichlorobenzyl group, which imparts distinct chemical and biological properties. This substitution pattern can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Activité Biologique

(2S,4R)-4-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, also known by its CAS number 1049981-41-0, is a chiral compound with potential biological activities that have garnered attention in recent research. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C12H13Cl2NO2

- Molecular Weight : 274.15 g/mol

- IUPAC Name : (2S,4R)-4-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid

- CAS Number : 1049981-41-0

Biological Activity Overview

Recent studies have indicated that this compound exhibits significant biological activities, particularly in the context of cancer therapy and immune modulation.

- PD-L1 Inhibition : The compound has been investigated for its role as a PD-L1 inhibitor. PD-L1 is a critical immune checkpoint involved in the regulation of T-cell activation. By inhibiting PD-L1, this compound may enhance T-cell responses against tumors.

- Cellular Assays : In vitro assays involving Jurkat T cells demonstrated that the compound effectively disrupts the PD-1/PD-L1 interaction, leading to increased T-cell activation .

Study 1: Synthesis and Evaluation

A recent study focused on synthesizing derivatives of (2S,4R)-4-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid and evaluating their biological properties. The synthesized compounds were tested for their ability to inhibit PD-L1 in both biochemical and cellular contexts.

| Compound | (nM) | T-cell Activation |

|---|---|---|

| BMS1166 | 8 | High |

| Compound A | 27 | Moderate |

| Compound B | 5 | Very High |

This table summarizes the binding affinities and their corresponding effects on T-cell activation .

Study 2: Pharmacological Properties

Another investigation assessed the pharmacokinetics and stability of (2S,4R)-4-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid in vivo. Results indicated favorable pharmacological properties such as:

- Stability : The compound showed good stability under physiological conditions.

- Bioavailability : Initial results suggest high bioavailability which is crucial for therapeutic efficacy.

Propriétés

IUPAC Name |

(2S,4R)-4-[(3,4-dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2NO2.ClH/c13-9-2-1-7(4-10(9)14)3-8-5-11(12(16)17)15-6-8;/h1-2,4,8,11,15H,3,5-6H2,(H,16,17);1H/t8-,11+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVRNRPMPZSIGY-NINOIYOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)CC2=CC(=C(C=C2)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC(=C(C=C2)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376035 | |

| Record name | (2S,4R)-4-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049742-96-2 | |

| Record name | (2S,4R)-4-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.